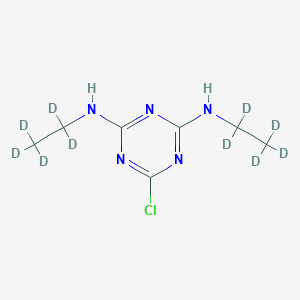
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
概要
説明
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine is a chemical compound that may be used in the preparation of mononuclear, cyclic tetranuclear, and 1-D helical-chain Cu (II) complexes, via metal-assisted hydrolysis . It undergoes solid-state reaction with fullerene C60 by high-speed vibration milling technique . It also acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction .
Synthesis Analysis
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine undergoes solvothermal reaction with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper-containing coordination polymers . It reacts with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives .Molecular Structure Analysis
The molecular structure of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine is represented by the empirical formula C12H8N6 .Chemical Reactions Analysis
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine undergoes solid-state reaction with fullerene C60 by high-speed vibration milling technique . It also acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction .Physical And Chemical Properties Analysis
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine is a solid substance with a melting point of 225 °C (dec.) (lit.) . Its molecular weight is 236.23 .科学的研究の応用
Catalysis
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine derivatives have been explored for their potential as catalysts in chemical reactions. Their unique structure allows them to facilitate reactions by stabilizing transition states or intermediates, thus increasing the reaction rate. For instance, they have been used to catalyze the hydrogenation of nitroarenes to aromatic amines , a critical step in the synthesis of many pharmaceuticals.
Medicine
In the medical field, these tetrazine derivatives show promise due to their antibacterial properties . Research has indicated that gold nanoparticles capped with 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine can act as potent antibacterial agents against Gram-positive bacteria . This opens up possibilities for their use in creating new antibiotics or disinfectants.
Supramolecular Chemistry
Supramolecular chemistry involves the study of entities formed by non-covalent bonds. 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine compounds can form complex structures with metals, which can be used to construct molecular machines or sensors . These structures have potential applications in developing new materials with specific properties .
Anticancer Research
The anticancer activity of tetrazine derivatives is an area of significant interest. While specific studies on 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine are not readily available, related compounds have shown potential in inhibiting cancer cell growth. This suggests that further research could uncover similar benefits in this compound .
Selenium Health Benefits
Selenium is an essential micronutrient, and its derivatives, including those related to tetrazine compounds, have been studied for their health benefits. They may play a role in preventing neurodegenerative diseases, cardiovascular diseases, and certain types of cancer .
Synthetic Transformations
These tetrazine derivatives are valuable in synthetic chemistry for creating new compounds. They can undergo various transformations, such as cycloadditions , which are useful in synthesizing novel organic molecules with potential pharmaceutical applications .
Corrosion Inhibition
One of the practical applications of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine derivatives is as corrosion inhibitors for metals. They can protect metals like steel from corrosion, particularly in acidic environments, which is crucial in industrial settings .
Pharmaceutical Potential
The structure of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine makes it a candidate for pharmaceutical development. Its ability to interact with various biological targets could lead to the creation of new drugs, especially when combined with other biologically active moieties .
作用機序
The reaction of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine proceeds through the formation of an organosulphur radical. It interacts with thiol to accept one electron and produces an organosulphur radical . It ultimately accepts two electrons to form H2pytz and is capable of oxidizing 2 equivalents of thiols .
Safety and Hazards
特性
IUPAC Name |
3,6-dipyridin-2-yl-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBIRMIEJBPDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311116 | |
| Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |
CAS RN |
1671-87-0 | |
| Record name | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 238155 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1671-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pytz acts as a mild oxidizing agent for thiols, converting them to disulfides. [, ] This interaction involves pytz accepting electrons from the thiol, ultimately forming H2pytz. [, ] Pytz can oxidize two equivalents of thiol due to its ability to accept two electrons. [, ]
ANone: While the provided research excerpts don't delve into detailed spectroscopic data, the molecular formula for pytz is C12H8N6, and its molecular weight is 236.24 g/mol. For comprehensive spectroscopic data, a search in chemical databases or literature focusing on pytz synthesis and characterization would be necessary.
ANone: Pytz has demonstrated catalytic activity in several reactions:
- Oxidation of alcohols: Under visible light irradiation, pytz catalyzes the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. [, ] This reaction is tolerant of various functional groups, offering a mild and environmentally friendly alternative for alcohol oxidation. [, ]
- Sonogashira coupling: Palladium nanoparticles capped with pytz (TzPdNPs) catalyze the Sonogashira coupling of aryl halides in aqueous media. [] Notably, this method reduces homocoupling and operates under ligand- and copper-free conditions. []
- Amide bond formation: Pytz catalyzes the formation of amide bonds from thioacids and amines at room temperature, providing a metal-free approach for this important reaction. []
- Synthesis of benzimidazoles and benzothiazoles: Under visible light, pytz catalyzes the synthesis of 2-substituted benzimidazoles and benzothiazoles from aldehydes and o-phenylenediamine or o-aminothiophenol, respectively. [, ] This green chemistry approach utilizes a metal-free catalyst, visible light, and mild reaction conditions. [, ]
A: Pytz has shown compatibility with various functional groups, as observed in its catalytic applications. [, , ] Notably, it facilitates reactions in aqueous media, highlighting its stability and applicability in environmentally friendly conditions. [, , ]
A: Yes, pytz-capped palladium nanoparticles (TzPdNPs) demonstrated antibacterial activity against the Gram-positive bacterium Bacillus subtilis. [] Transmission electron microscopy revealed that TzPdNPs disrupted the bacterial cell wall, leading to leakage of intracellular contents. []
A: Pytz participates in inverse-electron demand Diels-Alder (iEDDA) reactions, a type of "click" reaction. For instance, highly norbornylated cellulose was modified using pytz in a copper-free iEDDA reaction. [] This reaction exhibited kinetics comparable to the azide-alkyne Huisgen cycloaddition but avoided the use of toxic copper catalysts. []
ANone: Pytz contributes to green chemistry in several ways:
- Metal-free catalysis: It enables various reactions to proceed without the need for transition metal catalysts, reducing the generation of potentially toxic waste. [, , , , ]
- Aqueous media compatibility: Its ability to function in water offers an environmentally benign alternative to traditional organic solvents. [, , ]
- Visible light activation: Utilizing visible light as an energy source reduces reliance on harsh reaction conditions and promotes sustainability. [, , , ]
ANone: Currently, the provided research excerpts do not discuss the environmental impact or degradation pathways of pytz. Dedicated ecotoxicological studies are needed to assess its potential environmental effects and develop appropriate mitigation strategies if necessary.
A: While direct biomedical applications are not mentioned in the provided research, the inhibition of Pseudomonas aeruginosa biofilm formation by pytz-capped silver nanoparticles (TzAgNPs) suggests potential in combating bacterial infections, particularly those associated with biofilms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)






![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)



